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Compound of Interest

Compound Name: NCGC00378430

Cat. No.: B2438164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
NCGC00378430 is a small molecule inhibitor targeting the protein-protein interaction between

Sine oculis homeobox homolog 1 (SIX1) and Eyes absent homolog 2 (EYA2). The SIX1/EYA2

transcriptional complex is a critical driver of tumorigenesis and metastasis in various cancers,

including breast cancer. In estrogen receptor-positive (ER+) breast cancer cell lines such as

MCF7, aberrant re-expression of the SIX1/EYA2 complex promotes an aggressive phenotype

characterized by the activation of transforming growth factor-beta (TGF-β) signaling and the

induction of epithelial-mesenchymal transition (EMT).[1][2][3][4][5] NCGC00378430 disrupts

the SIX1/EYA2 interaction, leading to the reversal of these oncogenic processes. These

application notes provide a summary of the effects of NCGC00378430 on MCF7 cells and

detailed protocols for relevant assays.

Data Presentation
The following tables summarize the quantitative effects of NCGC00378430 on MCF7 cells.
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Parameter Treatment
Concentrati
on

Duration Result Reference

SIX1/EYA2

Interaction

NCGC00378

430
10 µM 3 days

Disruption of

the SIX1-

EYA2

interaction in

MCF7 cells.

[1][2]

TGF-β

Signaling

NCGC00378

430
10 µM 3 days

Reversal of

SIX1-induced

increase in

phosphorylat

ed SMAD3

(p-SMAD3).

[1][4]

Epithelial-

Mesenchymal

Transition

(EMT)

Markers

NCGC00378

430
10 µM 3 days

Inhibition of

Fibronectin

(FN1)

expression

and

restoration of

membranous

E-cadherin

(E-CAD).

[1][4]

Cell Viability
NCGC00378

430
Up to 20 µM 3 days

No significant

growth

inhibitory

effect

observed.

[2]
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Transcription

al and

Metabolic

Signatures

NCGC00378

430
10 µM 3 days

Partial

reversal of

SIX1-

mediated

transcriptiona

l and

metabolic

profiles.

[1][2]

Signaling Pathways and Experimental Workflows
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Click to download full resolution via product page

Caption: NCGC00378430 inhibits the SIX1/EYA2 interaction, blocking TGF-β signaling and

EMT.
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MCF7 Cell Culture

Treatment

Assays

Culture MCF7 cells to
~70-80% confluency

Treat with NCGC00378430
(10 µM or 20 µM) or Vehicle (DMSO)

for 3 days

Cell Viability Assay (MTT) Western Blot
(SIX1, EYA2, p-SMAD3, FN1, E-cadherin)

Immunofluorescence
(E-cadherin)

Click to download full resolution via product page

Caption: Experimental workflow for treating MCF7 cells with NCGC00378430 and subsequent

analysis.

Experimental Protocols
MCF7 Cell Culture and Passaging
Materials:

MCF7 cells (ATCC HTB-22)

DMEM (Dulbecco's Modified Eagle Medium) with high glucose

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution (100x)

0.25% Trypsin-EDTA

Phosphate-Buffered Saline (PBS), sterile
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Cell culture flasks (T-75)

Incubator (37°C, 5% CO₂)

Protocol:

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10%

FBS and 1% Penicillin-Streptomycin.

Cell Culture: Culture MCF7 cells in T-75 flasks with complete growth medium in a humidified

incubator at 37°C with 5% CO₂.

Media Change: Replace the culture medium every 2-3 days.

Passaging:

When cells reach 80-90% confluency, aspirate the medium.

Wash the cell monolayer once with sterile PBS.

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or

until cells detach.

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

Gently pipette the cell suspension up and down to create a single-cell suspension.

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5

minutes.

Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

Seed new T-75 flasks at a subcultivation ratio of 1:3 to 1:6.

NCGC00378430 Treatment
Materials:

MCF7 cells cultured as described above
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NCGC00378430

Dimethyl sulfoxide (DMSO), sterile

Complete growth medium

Protocol:

Stock Solution: Prepare a stock solution of NCGC00378430 in DMSO.

Cell Seeding: Seed MCF7 cells in appropriate culture vessels (e.g., 6-well plates, 96-well

plates) and allow them to adhere overnight.

Treatment:

Prepare working concentrations of NCGC00378430 (e.g., 10 µM, 20 µM) by diluting the

stock solution in complete growth medium.

Prepare a vehicle control with the same final concentration of DMSO as the highest

NCGC00378430 concentration.

Aspirate the medium from the cells and replace it with the medium containing

NCGC00378430 or the vehicle control.

Incubate the cells for the desired duration (e.g., 3 days).

Cell Viability (MTT) Assay
Materials:

MCF7 cells treated with NCGC00378430 in a 96-well plate

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader
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Protocol:

After the treatment period, add 10 µL of MTT solution to each well.

Incubate the plate at 37°C for 4 hours.

Aspirate the medium containing MTT.

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

Shake the plate gently for 10 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting
Materials:

MCF7 cells treated with NCGC00378430 in 6-well plates

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-SIX1, anti-EYA2, anti-p-SMAD3, anti-SMAD3, anti-Fibronectin, anti-

E-cadherin, anti-β-actin)

HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate

Imaging system

Protocol:

Cell Lysis:

Wash treated cells with ice-cold PBS.

Lyse the cells in RIPA buffer on ice for 30 minutes.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant containing the protein.

Protein Quantification: Determine the protein concentration using a BCA assay.

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5

minutes.

SDS-PAGE and Transfer:

Load equal amounts of protein per lane onto an SDS-PAGE gel.

Run the gel to separate the proteins by size.

Transfer the proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane three times with TBST.
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Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Detection:

Apply ECL substrate to the membrane.

Capture the chemiluminescent signal using an imaging system.

Quantify band intensities using appropriate software and normalize to a loading control

(e.g., β-actin).

Immunofluorescence
Materials:

MCF7 cells grown on coverslips in a 24-well plate and treated with NCGC00378430

4% Paraformaldehyde (PFA) in PBS

0.1% Triton X-100 in PBS

Blocking solution (e.g., 1% BSA in PBS)

Primary antibody (anti-E-cadherin)

Fluorescently-labeled secondary antibody

DAPI (4',6-diamidino-2-phenylindole)

Antifade mounting medium

Fluorescence microscope

Protocol:

Fixation:
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Wash treated cells with PBS.

Fix the cells with 4% PFA for 15 minutes at room temperature.

Wash three times with PBS.

Permeabilization:

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

Wash three times with PBS.

Blocking:

Block non-specific binding with blocking solution for 1 hour at room temperature.

Antibody Staining:

Incubate the cells with the primary anti-E-cadherin antibody diluted in blocking solution

overnight at 4°C.

Wash three times with PBS.

Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking

solution for 1 hour at room temperature in the dark.

Wash three times with PBS.

Nuclear Staining and Mounting:

Stain the nuclei with DAPI for 5 minutes.

Wash three times with PBS.

Mount the coverslips onto microscope slides using antifade mounting medium.

Imaging:

Visualize and capture images using a fluorescence microscope.
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Analyze the localization and intensity of the E-cadherin signal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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